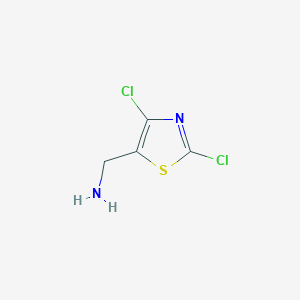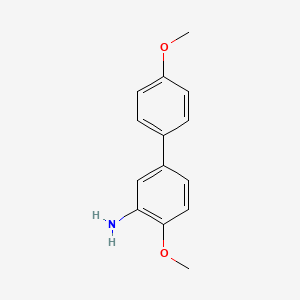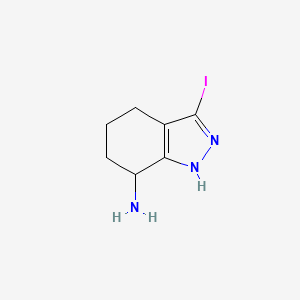
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that contains both pyridine and isoxazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one typically involves the formation of the isoxazole ring followed by its attachment to the pyridine moiety. Common synthetic routes may include:
Cyclization reactions: Formation of the isoxazole ring from appropriate precursors.
Nucleophilic substitution: Introduction of the amino group on the pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: Using catalysts to improve reaction efficiency.
Continuous flow synthesis: For better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of corresponding amines or alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
科学的研究の応用
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with metabolic pathways: Affecting cellular processes.
類似化合物との比較
Similar Compounds
5-Amino-2-methylpyridine: Similar pyridine structure with an amino group.
4-Methylisoxazole: Similar isoxazole ring structure.
Uniqueness
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one is unique due to the combination of the isoxazole and pyridine rings, which may confer distinct chemical and biological properties compared to other compounds.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
5-amino-1-(1,2-oxazol-4-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H9N3O2/c10-8-1-2-9(13)12(5-8)4-7-3-11-14-6-7/h1-3,5-6H,4,10H2 |
InChIキー |
FZVUJJFRRKHQGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1N)CC2=CON=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
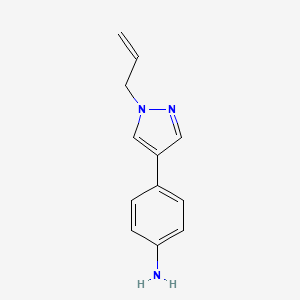
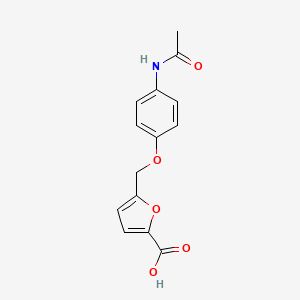
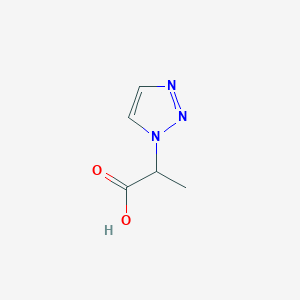

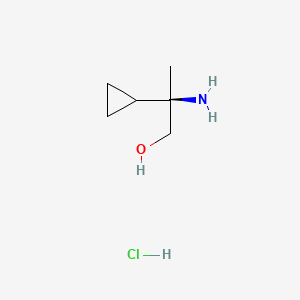
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)


